2-Amino-5-bromobenzenethiol

Catalog No.
S669947
CAS No.
23451-95-8
M.F
C6H6BrNS
M. Wt
204.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromobenzenethiol

CAS Number

23451-95-8

Product Name

2-Amino-5-bromobenzenethiol

IUPAC Name

2-amino-5-bromobenzenethiol

Molecular Formula

C6H6BrNS

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C6H6BrNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2

InChI Key

LDGHLZFFKMEAOE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)S)N

Canonical SMILES

C1=CC(=C(C=C1Br)S)N

Synthesis and Characterization:

2-Amino-5-bromobenzenethiol, also known as 2-amino-5-bromothiophenol, is an aromatic thiol compound with the chemical formula C6H6BrNS. Its synthesis has been reported in various scientific publications, employing different methods such as nucleophilic aromatic substitution and diazotization reactions. [, ] Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 2-amino-5-bromobenzenethiol, its chemical structure suggests some potential areas of exploration:

  • Organic synthesis: The presence of both amine and thiol functional groups makes 2-amino-5-bromobenzenethiol a potential building block for the synthesis of more complex molecules with diverse functionalities. These functionalities could be useful in various applications, such as drug discovery, material science, and catalyst development.
  • Medicinal chemistry: The thiol group can participate in various biological processes, and the amino group can be involved in hydrogen bonding and other interactions with biomolecules. This combination could potentially lead to the development of new therapeutic agents. However, further research is needed to explore this possibility.
  • Material science: Aromatic thiols like 2-amino-5-bromobenzenethiol can be used in the development of functional materials, such as self-assembled monolayers (SAMs) for surface modification and sensors. The presence of the amine group could introduce additional functionalities and tunability to the material properties.

2-Amino-5-bromobenzenethiol is an organic compound with the molecular formula C₆H₆BrNS. This compound features an amino group (-NH₂) and a thiol group (-SH) attached to a bromobenzene ring, specifically at the 2 and 5 positions, respectively. It appears as a yellow solid and has a melting point of approximately 111-113 °C . The presence of both the amino and thiol functional groups contributes to its unique chemical behavior and potential applications in various fields.

Currently, there is no documented information regarding a specific mechanism of action for 2-Amino-5-bromobenzenethiol.

Due to the presence of the amine and thiol groups, 2-Amino-5-bromobenzenethiol is likely to be harmful if swallowed, inhaled, or comes in contact with skin. Specific data on toxicity is not available, but it is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].

Due to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Acid-Base Reactions: The amino group can accept protons, making it basic, while the thiol can donate protons, exhibiting acidic properties.

These reactions are essential for synthesizing derivatives of 2-amino-5-bromobenzenethiol and exploring its reactivity in organic synthesis.

Several methods have been developed for synthesizing 2-amino-5-bromobenzenethiol:

  • Bromination of Aminothiophenols: Starting from 2-aminothiophenol, bromination can be achieved using bromine in an acetic acid medium .
  • Thiocyanogenation: This method involves the hydrolytic cleavage of benzothiazoles followed by treatment with potassium hydroxide to yield the desired compound .
  • Reduction Reactions: Compounds like 2-amino-5-bromobenzaldehyde can be reduced using lithium aluminum hydride to produce the corresponding thiol .

These methods highlight the versatility in synthesizing this compound from various starting materials.

2-Amino-5-bromobenzenethiol has several potential applications:

  • Pharmaceuticals: As a building block in drug synthesis due to its ability to form various derivatives.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing pesticides or fungicides.
  • Material Science: Used in the synthesis of polymers or coatings that require specific chemical functionalities.

Interaction studies focus on how 2-amino-5-bromobenzenethiol interacts with other molecules. Preliminary research suggests that:

  • It may form complexes with metal ions, which could enhance its properties for catalytic applications.
  • Its thiol group allows it to participate in redox reactions, potentially influencing biological systems.

Further studies are required to elucidate these interactions comprehensively.

Several compounds share structural similarities with 2-amino-5-bromobenzenethiol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Amino-4-bromobenzenethiolC₆H₆BrNSDifferent bromine position; potential variations in reactivity.
4-Amino-3-bromobenzenethiolC₆H₆BrNSDifferent amino position; may exhibit different biological activities.
2-AminothiophenolC₆H₇N₁SLacks bromine; simpler structure but similar reactivity due to thiol group.
2-Amino-5-chlorobenzenethiolC₆H₆ClNSChlorine instead of bromine; differing electronic properties affecting reactivity.

The presence of the bromine atom at the 5-position distinguishes it from other similar compounds, potentially affecting its chemical behavior and biological activity.

XLogP3

2.1

Wikipedia

2-Amino-5-bromobenzenethiol

Dates

Last modified: 08-15-2023

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